molecular formula C15H15BrN2OS B11142349 4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine

4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine

Cat. No.: B11142349
M. Wt: 351.3 g/mol
InChI Key: HOYZWMGSGDNRLY-UHFFFAOYSA-N
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Description

4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a brominated benzoyl moiety, a pyrrole ring, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the bromination of 2-amino-5-(1H-pyrrol-1-yl)benzoic acid, followed by the coupling of the brominated intermediate with thiomorpholine under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction reactions can produce different pyrrole derivatives .

Scientific Research Applications

4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial and antitumor agent.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with interesting electronic and optical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In antitumor applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis . The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine can be compared with other similar compounds, such as:

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds also feature a pyrrole ring and a benzoyl moiety, but with different substituents and functional groups.

    2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: This compound contains a pyrrole ring with formyl and methoxymethyl substituents.

The uniqueness of this compound lies in its combination of a brominated benzoyl moiety, a pyrrole ring, and a thiomorpholine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15BrN2OS

Molecular Weight

351.3 g/mol

IUPAC Name

(2-bromo-5-pyrrol-1-ylphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H15BrN2OS/c16-14-4-3-12(17-5-1-2-6-17)11-13(14)15(19)18-7-9-20-10-8-18/h1-6,11H,7-10H2

InChI Key

HOYZWMGSGDNRLY-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)N3C=CC=C3)Br

Origin of Product

United States

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